An In-Depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Properties, Protocols, and Applications
An In-Depth Technical Guide to (3-Iodopropyl)trimethoxysilane: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Iodopropyl)trimethoxysilane, a versatile bifunctional molecule widely used in materials science, surface chemistry, and bioconjugation. This document details its core characteristics, provides established experimental protocols for its synthesis and application, and illustrates key chemical processes through detailed diagrams.
Core Chemical and Physical Properties
(3-Iodopropyl)trimethoxysilane, with the chemical formula C₆H₁₅IO₃Si, is a valuable coupling agent.[1] Its structure features a trimethoxysilyl group at one end and a reactive iodo group at the other. The trimethoxysilyl moiety allows for covalent attachment to inorganic substrates (like silica (B1680970), glass, and metal oxides) through hydrolysis and condensation reactions, forming stable siloxane bonds (Si-O-Si). The terminal iodo group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the immobilization of a wide array of molecules, including peptides, enzymes, and therapeutic agents.
Quantitative Data Summary
The key physical and chemical properties of (3-Iodopropyl)trimethoxysilane are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 14867-28-8 | [1][2] |
| Molecular Formula | C₆H₁₅IO₃Si | [1] |
| Molecular Weight | 290.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Density | 1.482 g/mL at 20 °C | |
| Boiling Point | 79-80 °C at 2 mmHg | - |
| Refractive Index (n20/D) | 1.473 | |
| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |
| SMILES | CO--INVALID-LINK--(OC)OC | |
| InChIKey | NILZGRNPRBIQOG-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) protons (-OCH₃) as a singlet, and three distinct multiplets corresponding to the methylene (B1212753) protons of the propyl chain (-CH₂-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the methoxy carbons, and three signals for the propyl chain carbons, with the carbon attached to the iodine atom being the most downfield shifted of the three.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify key functional groups. For (3-Iodopropyl)trimethoxysilane, the spectrum would be characterized by the following absorption bands. The FTIR spectrum of the closely related (3-chloropropyl)trimethoxysilane shows C-H stretching vibrations around 2850-2950 cm⁻¹, Si-O stretching between 1000-1100 cm⁻¹, and a C-Cl absorption band near 800 cm⁻¹.[3] For the iodo-analog, one would expect similar C-H and Si-O stretches, with the C-I stretching vibration appearing at a lower frequency (typically 500-600 cm⁻¹).
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C-H (stretch, sp³) | 2840 - 3000 | From the propyl and methoxy groups. |
| Si-O-C (stretch) | 1080 - 1190 | Strong, broad peak characteristic of the methoxysilyl group. |
| Si-O-Si (stretch) | 1000 - 1100 | Appears upon hydrolysis and condensation. Often overlaps with Si-O-C. |
| C-I (stretch) | 500 - 600 | Characteristic peak for the terminal iodo group. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of (3-Iodopropyl)trimethoxysilane and its application in surface modification.
Synthesis via Finkelstein Reaction
(3-Iodopropyl)trimethoxysilane can be synthesized from its chloro-analog, (3-chloropropyl)trimethoxysilane, via a Finkelstein reaction. This nucleophilic substitution replaces the chlorine atom with an iodine atom. The following is an adapted protocol based on a standard Finkelstein reaction procedure.[4]
Materials:
-
(3-chloropropyl)trimethoxysilane
-
Anhydrous sodium iodide (NaI)
-
Anhydrous acetone (B3395972) (solvent)
-
Magnetic stir bar
-
Round-bottomed flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
Methodology:
-
Setup: Assemble a flame-dried round-bottomed flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add anhydrous sodium iodide (1.2 to 1.5 molar equivalents relative to the chlorosilane).
-
Solvent: Add a sufficient volume of anhydrous acetone to dissolve the reagents and allow for effective stirring.
-
Addition of Silane (B1218182): Add (3-chloropropyl)trimethoxysilane (1.0 molar equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 12-24 hours. The reaction should be protected from light to prevent iodine-related side reactions. Progress can be monitored by TLC or GC-MS. The formation of a sodium chloride precipitate indicates the reaction is proceeding.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Purification: Remove the acetone from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to yield pure (3-Iodopropyl)trimethoxysilane.
Surface Modification of Silica Substrates
This protocol describes the functionalization of a silica-based surface (e.g., glass beads, silica nanoparticles) with (3-Iodopropyl)trimethoxysilane.
Materials:
-
Silica substrate (e.g., glass beads)
-
(3-Iodopropyl)trimethoxysilane (IPTMS)
-
Anhydrous toluene (B28343) (solvent)
-
Acetone (for washing)
-
Reaction vessel
-
Oven
Methodology:
-
Substrate Activation: Clean the silica substrate thoroughly. For glass beads, soak them in a piranha solution (caution: extremely corrosive) or an appropriate acid bath, followed by extensive rinsing with deionized water. Dry the activated beads in an oven at 120 °C for at least 1 hour to ensure a hydroxyl-rich surface.
-
Silanization Solution: Prepare a 2% (v/v) solution of IPTMS in anhydrous toluene in a reaction vessel.
-
Reaction: Add the activated and dried glass beads to the IPTMS solution. Incubate the mixture overnight (approximately 16 hours) at 70 °C with gentle agitation. The reaction should be protected from moisture.
-
Washing: After the incubation period, decant the silanization solution. Wash the functionalized beads extensively with fresh toluene to remove any unreacted silane.
-
Final Rinse and Dry: Perform a final rinse with acetone (e.g., 4 x 100 mL for 60 g of beads) to remove the toluene.
-
Curing: Dry the IPTMS-functionalized beads in an oven at 120 °C for 30 minutes to complete the condensation of silanol (B1196071) groups and cure the silane layer. The functionalized substrate is now ready for subsequent conjugation reactions via the iodo group.
Core Chemical Reactions and Mechanisms
The utility of (3-Iodopropyl)trimethoxysilane is rooted in the distinct reactivity of its two functional ends.
Hydrolysis and Condensation of the Trimethoxysilyl Group
The primary mechanism for surface attachment involves the hydrolysis of the methoxy groups (-OCH₃) to form reactive silanol groups (-Si-OH), followed by condensation with hydroxyl groups on the substrate surface or with other silanol groups. This process can be catalyzed by either acid or base.
-
Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form Si-OH and methanol. This reaction is reversible. ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
-
Condensation: The newly formed silanols can then react in two ways:
-
With surface hydroxyl groups (e.g., on silica, M-OH) to form a stable covalent bond: ≡Si-OH + HO-M ⇌ ≡Si-O-M + H₂O
-
With another silanol group to form a cross-linked siloxane network: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Reactivity of the Iodopropyl Group
The iodopropyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophiles (Nu⁻), such as thiols (R-SH), amines (R-NH₂), and carboxylates (R-COO⁻), to the functionalized surface.
Surface-Si-(CH₂)₃-I + Nu⁻ → Surface-Si-(CH₂)₃-Nu + I⁻
This reactivity is central to the use of (3-Iodopropyl)trimethoxysilane in drug delivery, biosensor development, and chromatography, where the controlled immobilization of specific biomolecules is required.
